molecular formula C12H17N3O4 B14853319 3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

Cat. No.: B14853319
M. Wt: 267.28 g/mol
InChI Key: MGGZFYMXMKIJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a tert-butoxycarbonyl-protected amino group, and an isonicotinic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Isonicotinic Acid Moiety: The isonicotinic acid moiety is introduced through a series of reactions involving nitration, reduction, and hydrolysis.

    Coupling Reaction: The protected amino group is then coupled with the isonicotinic acid derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and tert-butoxycarbonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid involves its interaction with specific molecular targets. The amino and tert-butoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(tert-butoxycarbonylamino)propionic acid
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

Uniqueness

3-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is unique due to its isonicotinic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

3-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-8-9(13)7(10(16)17)4-5-14-8/h4-5H,6,13H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

MGGZFYMXMKIJCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1N)C(=O)O

Origin of Product

United States

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